molecular formula C10H6ClN3O3 B257280 2-Chloro-4-(2-nitrophenoxy)pyrimidine

2-Chloro-4-(2-nitrophenoxy)pyrimidine

Cat. No. B257280
M. Wt: 251.62 g/mol
InChI Key: MMYNPBHAOMFDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-nitrophenoxy)pyrimidine, also known as CNP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CNP is a heterocyclic compound that contains a pyrimidine ring, a chlorine atom, and a nitrophenyl group.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-nitrophenoxy)pyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi.
In vivo studies have shown that this compound has low toxicity and does not cause significant adverse effects in animals. This compound has been shown to have a half-life of around 3 hours in rats, indicating that it is rapidly metabolized and eliminated from the body.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-nitrophenoxy)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and it is commercially available. This compound has also been shown to have low toxicity and is considered safe for use in animals.
However, there are some limitations to using this compound in lab experiments. This compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to light and air, which can cause it to degrade over time.

Future Directions

There are several future directions for research on 2-Chloro-4-(2-nitrophenoxy)pyrimidine. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the pharmacological properties of this compound and its potential applications in the treatment of various diseases.
In addition, there is a need for further studies on the mechanism of action of this compound and its interactions with various enzymes and proteins. Future research could also focus on the development of new this compound-based materials for use in organic electronics and other applications.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound has been shown to have low toxicity and is considered safe for use in animals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Chloro-4-(2-nitrophenoxy)pyrimidine involves the reaction of 2-chloro-4-hydroxypyrimidine with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting this compound is obtained as a yellow crystalline solid with a melting point of 193-195°C.

Scientific Research Applications

2-Chloro-4-(2-nitrophenoxy)pyrimidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its antimicrobial and antifungal properties.
In organic synthesis, this compound has been used as a building block for the synthesis of various heterocyclic compounds. This compound has also been employed as a key intermediate for the synthesis of pyrimidine-based fluorescent dyes.
In materials science, this compound has been explored for its potential applications in organic electronics. This compound has been used as a dopant for organic semiconductors, and it has been shown to improve the performance of organic light-emitting diodes.

properties

IUPAC Name

2-chloro-4-(2-nitrophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-10-12-6-5-9(13-10)17-8-4-2-1-3-7(8)14(15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYNPBHAOMFDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288658
Record name 2-Chloro-4-(2-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

353259-09-3
Record name 2-Chloro-4-(2-nitrophenoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353259-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(2-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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